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Cenicriviroc (CVC), a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5
(CCRb), has been investigated as a therapeutic agent for nonalcoholic steatohepatitis (NASH)
with liver fibrosis. This guide provides a comparative analysis of the design and outcomes of
major placebo-controlled trials of Cenicriviroc and other leading NASH drug candidates,
offering insights for researchers and drug development professionals.

Comparative Efficacy in Phase 2b and 3 Trials

Cenicriviroc's clinical development for NASH was primarily anchored by two key studies: the
Phase 2b CENTAUR trial and the Phase 3 AURORA trial. While the initial Phase 2b results
showed promise in reducing fibrosis, the subsequent Phase 3 study did not meet its primary
endpoint, leading to the termination of its development for this indication.[1]

In the CENTAUR study, after one year of treatment, a significantly greater proportion of patients
receiving CVC (20%) achieved at least a one-stage improvement in fibrosis without worsening
of steatohepatitis compared to placebo (10%).[2] However, the primary endpoint, a two-point
improvement in the NAFLD Activity Score (NAS) with no worsening of fibrosis, was not met.[2]
[3] The final analysis of the CENTAUR study at year two corroborated the antifibrotic effects
observed at year one.[4]
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Conversely, the larger AURORA Phase 3 trial failed to demonstrate the efficacy of CVC. At the
12-month analysis, the primary endpoint of fibrosis improvement by at least one stage without
worsening of steatohepatitis was achieved by 22.3% of patients on CVC, a rate similar to the
25.5% observed in the placebo group.[5]

For comparison, other agents in late-stage development for NASH have shown varying results.
Obeticholic acid (OCA), a farnesoid X receptor (FXR) agonist, demonstrated a significant
improvement in liver fibrosis in the Phase 3 REGENERATE trial. At 18 months, 22.4% of
patients on the 25 mg dose of OCA achieved at least a one-stage improvement in fibrosis with
no worsening of NASH, compared to 9.6% of patients on placebo.[6] Elafibranor, a peroxisome
proliferator-activated receptor (PPAR) alpha/delta agonist, did not meet its primary endpoint of
NASH resolution without worsening of fibrosis in the Phase 3 RESOLVE-IT trial.[7]

Table 1: Comparison of Primary Efficacy Endpoints in Key NASH Clinical Trials
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Trial (Drug) Phase

Primary
Endpoint

Treatment
Arm (n)

Placebo Arm

(n)

p-value

CENTAUR

(Cenicriviroc)

2b

>2-point
improvement
in NAS and
no worsening
of fibrosis
(Year 1)

16% (145)

19% (144)

0.52[2][8]

CENTAUR

(Cenicriviroc)

2b

>1-stage
improvement
in fibrosis and
no worsening
of
steatohepatiti
s (Year 1
Secondary
Endpoint)

20% (145)

10% (144)

0.02[2][8]

AURORA

(Cenicriviroc)

>1-stage
improvement
in fibrosis and
no worsening
of
steatohepatiti
s (Month 12)

22.3%

25.5%

0.21[5]

REGENERAT
E

(Obeticholic
Acid)

>1-stage
improvement
in fibrosis
with no
worsening of
NASH (Month
18)

22.4% (25
mg)

9.6%

<0.0001[6]

RESOLVE-IT 3

(Elafibranor)

NASH
resolution
without

worsening of

19.2%

14.7%

Not
statistically

significant
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fibrosis
(Interim

Analysis)

Experimental Protocols and Trial Design

The design of placebo-controlled trials for NASH therapies requires careful consideration of
patient population, endpoints, and duration. The methodologies of the CENTAUR, AURORA,
REGENERATE, and RESOLVE-IT trials are summarized below.

Cenicriviroc Trial Protocols

CENTAUR (Phase 2b): This was a randomized, double-blind, placebo-controlled, multinational
study.[3]

Patient Population: 289 adults with biopsy-confirmed NASH, a NAFLD Activity Score (NAS)
of 24, and liver fibrosis stages 1-3.[3][8]

o Treatment Arms: Patients were randomized to receive Cenicriviroc 150 mg once daily or a
placebo.[2][8] The randomization was 2:1:1 for CVC for 2 years, placebo for 1 year followed
by CVC for 1 year, and placebo for 2 years.[2]

e Primary Endpoint: Improvement in NAS by at least 2 points without worsening of fibrosis at
year 1.[3][8]

o Key Secondary Endpoints: Resolution of steatohepatitis with no worsening of fibrosis, and
improvement in fibrosis by at least one stage with no worsening of steatohepatitis.[2][8] Liver
biopsies were performed at screening, year 1, and year 2.[9]

AURORA (Phase 3): This was a global, multicenter, randomized, double-blind, placebo-
controlled study.[5][10]

o Patient Population: Approximately 2000 adults (aged 18-75) with biopsy-confirmed NASH
and stage F2 or F3 fibrosis.[10][11]

o Treatment Arms: Patients were randomized 2:1 to receive Cenicriviroc 150 mg or placebo
once daily.[10][11]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.natap.org/2017/HCV/091917_02.htm
https://www.natap.org/2017/HCV/091917_02.htm
https://www.researchgate.net/figure/Schematic-model-of-the-role-of-CCR5-and-CCR2-CCL2-in-liver-fibrosis-and-tumor_fig4_334958772
https://pmc.ncbi.nlm.nih.gov/articles/PMC5947654/
https://www.researchgate.net/figure/Schematic-model-of-the-role-of-CCR5-and-CCR2-CCL2-in-liver-fibrosis-and-tumor_fig4_334958772
https://pmc.ncbi.nlm.nih.gov/articles/PMC5947654/
https://www.natap.org/2017/HCV/091917_02.htm
https://www.researchgate.net/figure/Schematic-model-of-the-role-of-CCR5-and-CCR2-CCL2-in-liver-fibrosis-and-tumor_fig4_334958772
https://pmc.ncbi.nlm.nih.gov/articles/PMC5947654/
https://www.researchgate.net/figure/Schematic-model-of-the-role-of-CCR5-and-CCR2-CCL2-in-liver-fibrosis-and-tumor_fig4_334958772
https://www.researchgate.net/publication/296693740_Efficacy_and_safety_study_of_cenicriviroc_for_the_treatment_of_non-alcoholic_steatohepatitis_in_adult_subjects_with_liver_fibrosis_CENTAUR_Phase_2b_study_design
https://pubmed.ncbi.nlm.nih.gov/37061109/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/resolve-it-a-study-of-elafibranor-in-patients-with-nash-and-fibrosis/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/resolve-it-a-study-of-elafibranor-in-patients-with-nash-and-fibrosis/
https://www.researchgate.net/publication/338153545_Cenicriviroc_for_the_treatment_of_liver_fibrosis_in_adults_with_nonalcoholic_steatohepatitis_AURORA_Phase_3_study_design
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/resolve-it-a-study-of-elafibranor-in-patients-with-nash-and-fibrosis/
https://www.researchgate.net/publication/338153545_Cenicriviroc_for_the_treatment_of_liver_fibrosis_in_adults_with_nonalcoholic_steatohepatitis_AURORA_Phase_3_study_design
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

» Primary Endpoint (Part 1): The proportion of subjects with at least a one-stage improvement
in liver fibrosis and no worsening of steatohepatitis at Month 12.[5][10][11]

e Primary Endpoint (Part 2): Time to first occurrence of adjudicated events including death,
progression to cirrhosis, liver transplant, MELD score = 15, ascites, or hospitalization due to
liver decompensation.[10][11]
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Patient Screening
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General workflow for Cenicriviroc placebo-controlled trials.

Alternative Agent Trial Protocols

REGENERATE (Obeticholic Acid - Phase 3): A multicenter, randomized, double-blind, placebo-
controlled study.[12]

» Patient Population: Patients with biopsy-confirmed NASH and fibrosis stage F2 or F3.[12]

o Treatment Arms: Patients were randomized 1:1:1 to receive placebo, OCA 10 mg, or OCA 25
mg daily.[12]

e Primary Endpoint: A composite of either at least a one-stage improvement in liver fibrosis
with no worsening of NASH, or NASH resolution with no worsening of liver fibrosis at an 18-
month interim analysis.[12]

RESOLVE-IT (Elafibranor - Phase 3): A multicenter, randomized, double-blind, placebo-
controlled study.[13]
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o Patient Population: Patients with NASH and fibrosis.

o Treatment Arms: Patients were randomized to receive elafibranor 120 mg or placebo once
daily.[10]

o Primary Endpoint: NASH resolution without worsening of fibrosis at a 72-week interim
analysis.

Cenicriviroc's Mechanism of Action: Targeting
Inflammatory Pathways

Cenicriviroc is an oral, dual antagonist of the CCR2 and CCR5 chemokine receptors. These
receptors play a crucial role in the inflammatory cascade that drives the progression of liver
fibrosis in NASH.[14] CCR2 is primarily involved in the recruitment of monocytes to the liver,
which then differentiate into pro-inflammatory macrophages.[15][16][17] CCRS5 is expressed on
various immune cells, including T-cells and macrophages, as well as on hepatic stellate cells
(HSCs), the primary collagen-producing cells in the liver.[16][18] By blocking both receptors,
CVC was hypothesized to exert both anti-inflammatory and anti-fibrotic effects.
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Mechanism of action of Cenicriviroc in NASH.
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Conclusion

The journey of Cenicriviroc in NASH clinical trials highlights the complexities of developing
effective treatments for this multifactorial disease. While the dual CCR2/CCR5 antagonism
showed a plausible anti-fibrotic mechanism and encouraging early-phase results, the lack of
efficacy in the pivotal Phase 3 AURORA trial underscores the challenges of translating
preclinical and Phase 2 findings to Phase 3 success. The comparative analysis with other
agents like Obeticholic acid and Elafibranor provides a broader context of the current
landscape of NASH drug development, emphasizing the need for robust trial designs, validated
endpoints, and a deeper understanding of the underlying pathophysiology to bring effective
therapies to patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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